ML 289
Overview
Description
ML 289 is a complex organic compound with a unique structure that includes a piperidine ring, a methanol group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 289 typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanol group, and the attachment of the methoxyphenyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
ML 289 can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
ML 289 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of various functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ML 289 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ML 289: This compound is unique due to its specific combination of functional groups and stereochemistry.
[(2R,3R,4R)-4-(Hydroxymethyl)-3-{4-[(3-methoxyphenyl)ethynyl]phenyl}-2-azetidinecarbonitrile]: Another compound with a similar methoxyphenyl group but different core structure and functional groups.
Uniqueness
This compound stands out due to its specific combination of a piperidine ring, methanol group, and methoxyphenyl group
Properties
IUPAC Name |
[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWUPHHCFQTDB-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382481-79-9 | |
Record name | 1382481-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ML289 and how does this interaction exert its effects?
A1: ML289 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) [, ]. Unlike agonists or antagonists that bind to the main glutamate binding site, ML289 interacts with a distinct allosteric site on the mGlu3 receptor. This binding modulates the receptor's conformation, decreasing its affinity for glutamate and subsequently reducing downstream signaling.
Q2: Can you elaborate on the selectivity of ML289 for mGlu3 over other mGlu receptors, particularly mGlu2?
A2: ML289 demonstrates a promising selectivity profile, exhibiting approximately 15-fold greater selectivity for mGlu3 compared to mGlu2 []. This selectivity is crucial for studying the specific roles of mGlu3 in various physiological and pathological processes, minimizing potential off-target effects associated with mGlu2 modulation.
Q3: What is the molecular formula and weight of ML289?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of ML289, these can be deduced from its chemical name: [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. The molecular formula is C24H25NO3, and the molecular weight is 375.46 g/mol.
Q4: Has ML289 demonstrated any promising in vitro or in vivo activity that suggests therapeutic potential?
A4: While the provided research snippets focus primarily on the early development and characterization of ML289, they do not delve into specific in vitro or in vivo efficacy studies. Further research is needed to fully elucidate the therapeutic potential of ML289 in various disease models.
Q5: What analytical techniques were employed to characterize and quantify ML289?
A5: Although not explicitly detailed in the provided research, various analytical methods are commonly used to characterize and quantify compounds like ML289. These may include:
Q6: What is known about the metabolic fate of ML289?
A6: One study indicates that ML289 undergoes oxidative O-dealkylation in both rat and human liver microsomes []. This finding suggests that ML289 is metabolized, at least in part, by cytochrome P450 enzymes in the liver. Further research is needed to fully characterize the metabolic pathways and identify the specific enzymes involved in ML289 metabolism.
Q7: What can be said about the structure-activity relationship (SAR) of ML289 and its analogues?
A7: The development of ML289 was inspired by a closely related positive allosteric modulator (PAM) of mGlu5 []. This suggests that subtle structural modifications can significantly alter the activity and selectivity profile within this class of compounds. Further SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of ML289 or its analogues for potential therapeutic applications.
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